Enhanced Lipophilicity vs. Parent T3
Liothyronine Ethyl Ester demonstrates a markedly higher calculated lipophilicity compared to its parent compound, Liothyronine (T3). The esterification of the carboxylic acid group neutralizes the zwitterionic charge, resulting in a calculated XLogP of 4.7 for the ethyl ester [1]. In contrast, Liothyronine Sodium, due to its charged carboxylate group, exhibits a lower LogP, indicative of greater hydrophilicity. This quantitative difference in lipophilicity is a key driver for enhanced passive membrane diffusion.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.7 |
| Comparator Or Baseline | Liothyronine (T3 Sodium) – LogP value lower (hydrophilic). Quantitative data not available in same source, but class-level inference based on ionic state. |
| Quantified Difference | Significantly higher calculated XLogP for ethyl ester derivative (4.7 vs. hydrophilic baseline). |
| Conditions | Computational prediction based on chemical structure. |
Why This Matters
Higher LogP predicts better passive membrane permeability, making this compound suitable for research applications where transporter-independent cellular uptake is desired.
- [1] Chem960. (n.d.). 3005-97-8 (Liothyronine Ethyl Ester). Retrieved from https://m.chem960.com/cas/3005978/ View Source
